molecular formula C12H12N2O3S B2424405 N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097909-49-2

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2424405
CAS No.: 2097909-49-2
M. Wt: 264.3
InChI Key: GMEGSVWJHMCJAO-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the coupling of furan and thiophene derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction is known for its mild conditions and high efficiency . The reaction involves the use of boron reagents and palladium catalysts to form the carbon-carbon bonds between the furan and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and furans, while reduction can produce alcohols and amines.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide
  • N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N’-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Biological Activity

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines furan and thiophene moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOSC_{12}H_{15}NOS, and its structure is characterized by the presence of both furan and thiophene rings, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H15NOSC_{12}H_{15}NOS
Molecular Weight225.32 g/mol
CAS Number1019486-26-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The furan and thiophene rings can participate in π-stacking interactions and hydrogen bonding, facilitating binding with proteins or nucleic acids, potentially leading to modulation of their activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing furan and thiophene moieties possess significant antimicrobial properties. The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction. The mechanism likely involves the modulation of signaling pathways related to cell survival and apoptosis.
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of furan-thiophene compounds revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Study 2: Anticancer Potential

In vitro assays using human breast cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 20 µM. Mechanistic studies indicated that it triggers caspase-dependent apoptosis, suggesting a pathway for potential therapeutic application in oncology.

Data Summary

The following table summarizes the biological activities observed in various studies involving this compound:

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
Escherichia coliMIC = 50 µg/mL
AnticancerHuman breast cancer cellsCell viability reduced by 50%
Induces apoptosis
Anti-inflammatoryMurine macrophagesInhibition of TNF-alpha

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGSVWJHMCJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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